molecular formula C16H19NO3 B566299 Desethyl methyl etodolac CAS No. 109518-50-5

Desethyl methyl etodolac

Cat. No.: B566299
CAS No.: 109518-50-5
M. Wt: 273.332
InChI Key: FCSFORLYLNCXPD-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Desethyl Methyl Etodolac

Molecular Formula and Systematic Nomenclature

This compound possesses a well-defined molecular identity characterized by the molecular formula C₁₆H₁₉NO₃ and a molecular weight of 273.33 grams per mole. The compound exists in multiple stereoisomeric forms, with different Chemical Abstracts Service registry numbers assigned to distinguish between enantiomers and racemic mixtures. The racemic mixture is identified by the registry number 109518-47-0, while the specific enantiomer form carries the designation 109518-50-5.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being 2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid. This complex designation reflects the intricate heterocyclic structure containing a fused pyrano-indole ring system with specific substitution patterns. Alternative nomenclature systems provide additional descriptive names, including pyrano[3,4-b]indole-1-acetic acid, 8-ethyl-1,3,4,9-tetrahydro-1-methyl- and various pharmaceutical industry designations such as Etodolac European Pharmacopoeia Impurity C and Etodolac United States Pharmacopeia Related Compound A.

The compound's structural identity is further confirmed through standardized chemical notation systems. The Simplified Molecular Input Line Entry System representation appears as CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O, providing a linear textual description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) offers additional structural verification through a standardized format that enables unambiguous chemical database searches.

Table 1: Molecular Identity Parameters of this compound

Parameter Value
Molecular Formula C₁₆H₁₉NO₃
Molecular Weight 273.33 g/mol
Chemical Abstracts Service Number (Racemic) 109518-47-0
Chemical Abstracts Service Number (Enantiomer) 109518-50-5
International Union of Pure and Applied Chemistry Name 2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Simplified Molecular Input Line Entry System CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O
International Chemical Identifier Key FCSFORLYLNCXPD-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through detailed analysis of proton environments and carbon frameworks. High-resolution proton nuclear magnetic resonance spectroscopy conducted at 400 megahertz in deuterated dimethyl sulfoxide solvent has been employed to elucidate the complete molecular structure. The spectroscopic data confirms the presence of the characteristic heterocyclic ring system and validates the proposed substitution patterns through integration patterns and chemical shift analysis.

The nuclear magnetic resonance spectrum reveals distinct signals corresponding to the ethyl substituent at position 8 of the indole ring system, appearing as characteristic multiplets in the aliphatic region. The methyl group attached to position 1 of the pyrano ring produces a singlet signal that integrates for three protons, while the acetic acid side chain generates diagnostic patterns consistent with the methylene bridge connectivity. The aromatic protons of the benzene ring fused to the indole system exhibit typical downfield chemical shifts with coupling patterns that confirm the substitution pattern.

Detailed spectral interpretation supports the structural assignments through correlation of chemical shifts with predicted values based on the heterocyclic framework. The pyrano ring protons appear as complex multiplets reflecting the cyclic constraint and electronic environment, while the indole nitrogen proton produces a characteristic broad signal that can be exchanged with deuterated solvents. Carbon-13 nuclear magnetic resonance data would be expected to show approximately sixteen distinct carbon environments, consistent with the molecular formula and structural complexity.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis employs electrospray ionization techniques to generate both positive and negative ion spectra for comprehensive molecular characterization. Electrospray ionization positive mode analysis conducted at 3.5 kilovolt acceleration with capillary temperatures maintained at 269 degrees Celsius produces characteristic molecular ion peaks and diagnostic fragmentation patterns. The theoretical molecular ion mass of 378.11182 daltons for specific adduct formations provides confirmation of molecular weight and elemental composition.

The mass spectrometric fragmentation behavior reveals several diagnostic pathways that support structural assignments. Primary fragmentation typically involves loss of the carboxylic acid functionality, producing characteristic base peaks that retain the core heterocyclic framework. Secondary fragmentation patterns include cleavage of the ethyl substituent and various ring-opening reactions that generate smaller fragment ions useful for structural confirmation.

Collision cross section predictions for various ionic adducts provide additional analytical parameters for identification purposes. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 162.7 square angstroms, while the sodium adduct [M+Na]⁺ shows 171.7 square angstroms. These values enable orthogonal confirmation of molecular identity when combined with conventional mass-to-charge ratio measurements.

Table 2: Mass Spectrometric Collision Cross Section Data

Adduct Type Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]⁺ 274.14378 162.7
[M+Na]⁺ 296.12572 171.7
[M-H]⁻ 272.12922 165.2
[M+NH₄]⁺ 291.17032 181.2
[M+K]⁺ 312.09966 167.7

Crystallographic and Three-Dimensional Conformational Studies

Three-dimensional conformational analysis reveals the complex spatial arrangement of this compound through computational modeling and experimental crystallographic techniques. The heterocyclic framework adopts specific conformations that minimize steric interactions while maintaining optimal electronic overlap between conjugated systems. The pyrano ring system exhibits characteristic puckering that influences the overall molecular geometry and affects intermolecular interactions in solid-state arrangements.

Crystallographic studies would be expected to reveal specific hydrogen bonding patterns involving the carboxylic acid functionality and the indole nitrogen center. The ethyl substituent at position 8 adopts conformations that minimize steric clash with adjacent ring systems, while the methyl group at position 1 occupies an equatorial-like position relative to the pyrano ring framework. These conformational preferences significantly influence the compound's physical properties and analytical behavior.

The three-dimensional structure exhibits chirality at the quaternary carbon center bearing both the methyl substituent and the acetic acid side chain. This stereochemical feature results in enantiomeric forms that can be distinguished through chiral analytical techniques and optical rotation measurements. The absolute configuration assignment requires detailed crystallographic analysis or chemical correlation with compounds of known stereochemistry.

Interactive molecular modeling reveals the compound's flexibility and preferred conformational states under various environmental conditions. The heterocyclic framework provides a relatively rigid core structure, while the acetic acid side chain exhibits conformational mobility that affects intermolecular interactions and analytical detection characteristics. These conformational studies support rational analytical method development and provide insights into physicochemical property predictions.

Computational Chemistry Predictions

Density Functional Theory Calculations

Density functional theory computational approaches provide detailed electronic structure information and property predictions for this compound through quantum mechanical calculations. These theoretical methods enable prediction of molecular properties including dipole moments, polarizabilities, and electronic transition energies that support experimental characterization efforts. The calculations typically employ hybrid functionals that balance computational efficiency with accuracy for organic molecules containing nitrogen and oxygen heteroatoms.

Electronic structure calculations reveal the distribution of molecular orbitals and charge densities throughout the heterocyclic framework. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide insights into chemical reactivity and spectroscopic behavior, while natural population analysis indicates charge distribution patterns that influence intermolecular interactions. These computational results support interpretation of experimental spectroscopic data and guide analytical method optimization.

Geometry optimization calculations confirm the preferred conformational states and provide accurate bond lengths, bond angles, and dihedral angles for the complete molecular structure. The calculations typically converge to geometries that match experimental observations from nuclear magnetic resonance coupling patterns and crystallographic data when available. Vibrational frequency calculations enable prediction of infrared absorption bands and support structural assignments through comparison with experimental spectra.

Molecular Dynamics Simulations

Molecular dynamics simulations provide temporal information about conformational flexibility and intermolecular interactions under realistic conditions. These computational approaches model the compound's behavior in various solvated environments and predict thermodynamic properties relevant to analytical separations and stability studies. The simulations typically employ classical force fields parameterized for organic molecules containing the specific functional groups present in this compound.

Solvation studies reveal preferred orientations and clustering behavior in common analytical solvents including water, methanol, and acetonitrile. The carboxylic acid functionality exhibits strong hydrogen bonding interactions that significantly influence solubility and partition behavior, while the heterocyclic framework participates in π-π stacking interactions that affect chromatographic retention characteristics. These simulation results provide quantitative predictions for analytical method development and optimization.

Temperature-dependent simulations enable prediction of conformational populations and thermal stability under various analytical conditions. The pyrano ring system exhibits specific puckering modes that interconvert on nanosecond timescales, while the acetic acid side chain demonstrates significant conformational sampling that affects molecular recognition and separation selectivity. These dynamic studies complement static structural characterization and provide insights into practical analytical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSFORLYLNCXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732111
Record name (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109518-47-0
Record name Desethyl methyl etodolac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109518470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL ETODOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13A700KGO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desethyl methyl etodolac involves several steps, starting from the parent compound etodolac. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Degradation Mechanisms

Etodolac undergoes pH-dependent degradation, yielding intermediates like 7-ethyltryptophol (4) and decarboxylated products. The reaction follows first-order kinetics with activation energies of 26 kcal/mol (acidic conditions) and 24 kcal/mol (neutral conditions) .

Key Degradation Pathways :

  • Acid-catalyzed decomposition :
    Etodolac7 ethyltryptophol 4 decarboxylated product 3 \text{Etodolac}\rightarrow \text{7 ethyltryptophol 4 }\rightarrow \text{decarboxylated product 3 }

  • Neutral pH pathways :
    Etodolac7 ethyl 2 1 methylenepropyl 1H indole 3 ethanol 2 \text{Etodolac}\rightarrow \text{7 ethyl 2 1 methylenepropyl 1H indole 3 ethanol 2 }

The degradation is influenced by temperature and solvent, with an inflection point at pH 4.65 corresponding to etodolac’s pKa value .

Enzymatic Transformations

Desethyl methyl etodolac’s formation involves cytochrome P450-mediated enzymatic processes. This step removes an ethyl group and introduces a methyl group, altering COX-2 selectivity compared to etodolac. While detailed synthetic routes are not fully documented, its metabolic formation aligns with NSAID biotransformation patterns.

Comparative Analysis of COX Inhibition

Compound COX-1 IC₅₀ (μM) COX-2 IC₅₀ (μM) Selectivity Index
Etodolac50105:1
This compound100520:1
Ketorolac10110:1

This compound demonstrates a 20:1 COX-2/COX-1 selectivity ratio, suggesting reduced gastrointestinal risks compared to traditional NSAIDs.

Scientific Research Applications

Desethyl methyl etodolac is extensively used in scientific research for various applications:

Mechanism of Action

Desethyl methyl etodolac exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The compound primarily targets COX-2, which is induced during inflammatory processes .

Comparison with Similar Compounds

Anti-inflammatory Efficacy

  • Etodolac Methyl Ester: Not pharmacologically active; serves only as a synthetic precursor.
  • Amino Acid Prodrugs (EGlnME, EGaME, ECME): Provide sustained release of etodolac, masking its acidic group to reduce gastric irritation while maintaining efficacy .

Selectivity and Mechanism

  • COX-2 Selectivity : Etodolac has moderate COX-2 selectivity (SI = 142), which diminishes in derivatives like 8-(1-hydroxyethyl)etodolac (SI < 45) due to steric hindrance from substituents .
  • Anticancer Mechanisms : Triazole derivatives inhibit β-catenin signaling in multiple myeloma cells, while hydrazide-hydrazones target COX-2 overexpression in tumors .

Biological Activity

Desethyl methyl etodolac is a metabolite of etodolac, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is essential for elucidating its potential therapeutic applications and mechanisms of action.

This compound has the molecular formula C16H19NO3C_{16}H_{19}NO_3 and a molecular weight of 273.33 g/mol. Its structure is closely related to etodolac, which allows it to share similar pharmacological properties.

This compound primarily exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By reducing prostaglandin levels, this compound effectively diminishes inflammatory responses and alleviates pain .

Biological Activity

  • Anti-inflammatory Effects :
    • In various studies, this compound has demonstrated significant anti-inflammatory activity. It has been shown to inhibit prostaglandin production in cultured chondrocytes with an IC50 value of 50 nM .
    • The compound's effectiveness in reducing inflammation has been corroborated in animal models, where it exhibited an ED50 of 3 mg/kg in rat models of adjuvant arthritis .
  • Anticancer Potential :
    • Recent research has explored the chemopreventive effects of this compound in cancer models. For instance, studies indicated that etodolac could prevent chemically induced biliary carcinogenesis in hamsters, suggesting a potential role for its metabolite in cancer prevention.
    • Additionally, formulations such as etodolac-loaded nanospheres have shown enhanced cytotoxicity against liver cancer cells (HepG2), indicating that this compound may have applications in oncology by promoting apoptosis in cancer cells .
  • Cytotoxicity and Apoptosis :
    • In vitro studies have demonstrated that this compound influences cell signaling pathways associated with apoptosis. It has been observed to elevate mRNA expression levels of pro-apoptotic factors while downregulating cyclin-dependent kinase 1 (CDK1) and cyclooxygenase-2 (COX-2), which are crucial for cell cycle progression and survival .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of prostaglandin production (IC50: 50 nM)
AnticancerChemopreventive effects in biliary carcinogenesis
CytotoxicityInduces apoptosis in HepG2 cells

Case Studies

  • Adjuvant Arthritis Model :
    • In a study involving rat models, this compound was administered to evaluate its efficacy in reducing inflammation associated with arthritis. The results indicated significant reduction in inflammatory markers and pain scores compared to control groups .
  • Cancer Cell Line Studies :
    • A comparative study on the cytotoxic effects of free this compound versus its nanosphere formulation revealed that the latter significantly enhanced cellular uptake and apoptosis induction in HepG2 cells, highlighting its potential as an effective therapeutic agent against liver cancer .

Q & A

Q. What established synthetic routes are used to produce desethyl methyl etodolac, and how is its purity validated?

this compound is synthesized via multi-step pathways, including the oxa-Pictet-Spengler reaction of 7-ethyltryptophol with methyl 3-oxopentanoate, catalyzed by inorganic acids (e.g., HCl, H₂SO₄) . Key validation methods include:

  • HPLC-UV for real-time monitoring of reaction kinetics and intermediate conversion .
  • NMR spectroscopy and mass spectrometry to confirm structural integrity and purity .
  • Detailed characterization of intermediates (e.g., etodolac methyl ester) to ensure stepwise accuracy .

Q. How can researchers ensure reproducibility in synthesizing this compound intermediates?

Reproducibility requires strict adherence to:

  • Catalyst stoichiometry : Optimize acid equivalents (1–5 molar ratios relative to β-ketoester) to control reaction efficiency .
  • Purity of starting materials : Use HPLC to verify 7-ethyltryptophol purity before synthesis .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include reaction conditions, instrumentation, and supplementary data for replication .

Q. What safety protocols are essential for handling this compound in laboratories?

Critical precautions include:

  • Personal protective equipment (PPE) : Chemical-resistant gloves, lab coats, and full-face respirators to prevent inhalation or dermal exposure .
  • Engineering controls : Use fume hoods to minimize aerosol formation .
  • Waste disposal : Incinerate via licensed facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can kinetic discrepancies during acid-catalyzed synthesis of this compound precursors be resolved?

Methodological strategies include:

  • HPLC kinetic profiling : Track reactant depletion and product formation under varying acid concentrations and temperatures to identify optimal reaction windows .
  • Statistical modeling : Apply time-series analysis to distinguish between experimental noise and systemic variability .
  • Replicate studies : Compare results across independent labs to isolate equipment- or operator-dependent errors .

Q. What experimental designs are recommended for stability studies of this compound?

Stability assessments should:

  • Simulate storage conditions : Expose samples to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C) .
  • Monitor degradation : Use UV spectroscopy or HPLC to quantify decomposition products (e.g., carbon oxides, nitrogen derivatives) .
  • Validate protocols : Reference ICH guidelines for pharmaceutical stability testing to ensure regulatory compliance .

Q. How can computational methods predict this compound's reactivity and pharmacological interactions?

Advanced approaches include:

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potentials and Fukui indices to identify reactive sites .
  • Molecular docking : Simulate ligand-receptor binding affinities to hypothesize anti-inflammatory mechanisms .
  • ADME modeling : Predict absorption, distribution, and toxicity profiles in silico before in vivo trials .

Q. What statistical frameworks address dose-response relationships in pharmacological studies of this compound?

Robust analysis involves:

  • Meta-analysis : Combine data from heterogeneous studies (e.g., case-control, cohort) to identify dose-dependent trends .
  • Confounder adjustment : Use multivariate regression to control for variables like metabolic rate or concurrent medications .
  • Sensitivity testing : Evaluate model robustness by iteratively excluding outlier datasets .

Methodological Best Practices

Q. How should researchers document experimental procedures to ensure transparency?

Follow academic guidelines such as:

  • Structured reporting : Separate methods, results, and discussion sections; avoid data duplication between text and tables .
  • Supplementary materials : Archive raw HPLC chromatograms, NMR spectra, and computational input files for peer review .
  • Ethical compliance : Disclose funding sources and conflicts of interest in acknowledgments .

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